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Compound of Interest

Compound Name: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Cat. No.: B15541729

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Biotin-Polyethylene Glycol-Cyanine

5 (Biotin-PEG-Cy5), a versatile fluorescent probe widely utilized in biological research and drug

development. This document details its core photophysical properties, provides in-depth

experimental protocols for its application, and visualizes a key experimental workflow.

Core Photophysical Properties of Biotin-PEG-Cy5
Biotin-PEG-Cy5 is a near-infrared (NIR) fluorescent probe that combines the high-affinity

binding of biotin to avidin and streptavidin with the bright and stable fluorescence of the Cy5

dye. The polyethylene glycol (PEG) linker enhances its solubility in aqueous buffers and

minimizes steric hindrance, allowing for efficient binding of the biotin moiety to its target

proteins. The Cy5 fluorophore is known for its high molar extinction coefficient and good

quantum yield in the far-red region of the spectrum, which is advantageous for biological

imaging due to reduced autofluorescence from cells and tissues.
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The key photophysical properties of Cy5 and its conjugates are summarized in the table below.

These values can be influenced by the local environment, including the solvent and conjugation

to biomolecules.

Property Value Units Notes

Excitation Maximum

(λex)
646 - 651 nm

The peak wavelength

at which the

fluorophore absorbs

light.

Emission Maximum

(λem)
662 - 671 nm

The peak wavelength

of the emitted

fluorescence.

Molar Extinction

Coefficient (ε)
~250,000 - 271,000 cm⁻¹M⁻¹

A measure of how

strongly the molecule

absorbs light at its

excitation maximum.

Fluorescence

Quantum Yield (Φ)
~0.2 - 0.3 -

The ratio of photons

emitted to photons

absorbed.

Recommended Laser

Lines
633, 635, 640, 647 nm

Common laser lines

for efficient excitation

of Cy5.

Solubility Good -

Soluble in water,

DMSO, and DMF. The

PEG linker enhances

aqueous solubility.

Photostability Good -

Cy5 exhibits good

resistance to

photobleaching, which

can be further

enhanced by the use

of antifade reagents.
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Experimental Protocols
This section provides detailed methodologies for common applications of Biotin-PEG-Cy5 in

research and drug development.

Protocol 1: Cell Surface Protein Labeling and Imaging
This protocol describes the labeling of cell surface proteins for subsequent visualization by

fluorescence microscopy. This method is applicable for studying receptor localization,

trafficking, and quantification.

Materials:

Cells of interest cultured on glass-bottom dishes or coverslips

Biotin-PEG-Cy5

Streptavidin-conjugated secondary antibody or streptavidin-Cy5 (if amplifying the signal)

Phosphate-Buffered Saline (PBS), pH 7.4

Fixative solution (e.g., 4% paraformaldehyde in PBS)

Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)

Mounting medium with DAPI (optional, for nuclear counterstaining)

Fluorescence microscope with appropriate filter sets for Cy5 and DAPI

Procedure:

Cell Preparation:

1. Culture cells to the desired confluency on a suitable imaging substrate.

2. Wash the cells twice with ice-cold PBS to remove culture medium.

Biotinylation of Cell Surface Proteins:
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1. Prepare a fresh solution of a cell-impermeable, amine-reactive biotinylation reagent (e.g.,

Sulfo-NHS-LC-Biotin) in PBS according to the manufacturer's instructions.

2. Incubate the cells with the biotinylation reagent for 30 minutes at 4°C with gentle agitation

to label primary amines of cell surface proteins.

3. Quench the reaction by washing the cells three times with a quenching buffer (e.g., PBS

containing 100 mM glycine).

Fluorescent Labeling with Biotin-PEG-Cy5:

1. Prepare a working solution of Biotin-PEG-Cy5 in a binding buffer (e.g., PBS with 1% BSA).

A typical starting concentration is 1-10 µg/mL.

2. Incubate the biotinylated cells with the Biotin-PEG-Cy5 solution for 1 hour at room

temperature, protected from light.

3. Wash the cells three times with blocking buffer to remove unbound Biotin-PEG-Cy5.

Fixation and Mounting:

1. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

2. Wash the cells three times with PBS.

3. (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if

intracellular targets are to be stained.

4. (Optional) Perform additional antibody staining for other targets of interest.

5. Mount the coverslips onto microscope slides using mounting medium containing DAPI.

Imaging:

1. Image the cells using a fluorescence microscope equipped with a Cy5 filter set (e.g.,

excitation ~620-650 nm, emission ~660-700 nm).
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Protocol 2: Streptavidin-Biotin Pull-Down Assay for
Protein Interaction Analysis
This protocol outlines a method to isolate and identify proteins that interact with a biotinylated

bait protein using streptavidin-coated magnetic beads and detection with Biotin-PEG-Cy5.

Materials:

Cell lysate containing the biotinylated bait protein and its potential interacting partners

Streptavidin-coated magnetic beads

Biotin-PEG-Cy5

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20 and protease inhibitors)

Elution Buffer (e.g., 0.1 M glycine, pH 2.8 or SDS-PAGE sample buffer)

Magnetic rack

SDS-PAGE gels and Western blotting apparatus

Antibodies for Western blot detection

Procedure:

Preparation of Streptavidin Beads:

1. Resuspend the streptavidin magnetic beads in the vial.

2. Transfer the desired amount of beads to a clean tube.

3. Place the tube on a magnetic rack to pellet the beads and discard the supernatant.

4. Wash the beads three times with Binding/Wash Buffer.

Capture of Biotinylated Protein Complex:
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1. Incubate the pre-cleared cell lysate with the washed streptavidin beads for 1-2 hours at

4°C with gentle rotation to capture the biotinylated bait protein and its interacting partners.

Washing:

1. Pellet the beads on the magnetic rack and discard the supernatant.

2. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically

bound proteins.

Detection with Biotin-PEG-Cy5 (On-Bead):

1. Resuspend the beads in Binding/Wash Buffer containing Biotin-PEG-Cy5 (1-5 µg/mL).

2. Incubate for 30-60 minutes at room temperature, protected from light.

3. Wash the beads three times with Binding/Wash Buffer to remove unbound Biotin-PEG-

Cy5.

4. The beads can now be visualized using an appropriate imaging system or the

fluorescence can be quantified using a plate reader.

Elution and Analysis:

1. Elute the captured proteins from the beads using Elution Buffer.

2. Neutralize the eluate if using a low pH elution buffer.

3. Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against

the bait protein and expected interacting partners. The fluorescent signal from the Cy5 can

also be detected in-gel if an appropriate imager is available.

Experimental Workflow Visualization
The following diagrams illustrate key experimental workflows involving Biotin-PEG-Cy5.
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Caption: Workflow for targeted drug delivery and imaging using a Biotin-PEG-Cy5-nanoparticle

conjugate.
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Caption: Experimental workflow for a streptavidin-biotin pull-down assay using Biotin-PEG-Cy5

for detection.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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